Carvacrol methyl ether
Overview
Description
Mechanism of Action
Target of Action
Carvacrol methyl ether, a derivative of carvacrol , has been reported to exhibit antimicrobial activity . The primary targets of this compound are the outer envelope and the inner cytoplasmic membrane of bacteria . Enzymes and proteins, including membrane-associated ones, have also been recognized as possible targets .
Mode of Action
This compound interacts with its targets, leading to significant changes in the bacterial cells. The compound’s hydrophobic nature, due to the existence of a benzene ring and methyl and isopropyl substituents, helps it bind with guanine present in DNA . This interaction can lead to the depletion of intracellular ATF , induction of reactive oxygen species , inhibition of efflux pump , and inhibition of bacterial biofilm .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to prevent colon cancer by inducing intrinsic mitochondrial apoptosis by down-regulating the Bcl-2 protein activity . This leads to a decrease in the Bcl-2/Bax ratio, cytochrome c release, and PARP cleavage , affecting the apoptosis pathway.
Pharmacokinetics
Studies on the pharmacokinetics of carvacrol, the parent compound of this compound, show that it is slowly absorbed in the gut when administered orally . More than 30% stays in the gastrointestinal (GI) tract, and around 25% of the total dose is eliminated in urine after 22 hours . These ADME properties impact the bioavailability of the compound.
Result of Action
The result of this compound’s action is the significant antibacterial and anti-biofilm activity . It has been reported to show a synergistic interaction with the antibiotic cefixime against E. coli . The compound significantly inhibits biofilm formation at certain concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s antimicrobial action can be enhanced when used in combination with other antimicrobial agents . .
Biochemical Analysis
Biochemical Properties
Carvacrol methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It exhibits strong antimicrobial activity by disrupting the cell membranes of bacteria, leading to cell lysis. This compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their antioxidant activities and reducing oxidative stress . Additionally, this compound binds to bacterial DNA, inhibiting replication and transcription processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins such as Bcl-2 . This compound also modulates cell signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound influences gene expression by altering the transcriptional activity of genes related to inflammation and oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to bacterial cell membranes, causing structural and functional alterations that lead to increased membrane permeability and leakage of cellular contents . This compound also inhibits the activity of efflux pumps in bacteria, enhancing the intracellular accumulation of antimicrobial agents . Additionally, it induces the production of reactive oxygen species (ROS), which contribute to its antimicrobial and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its antimicrobial and anticancer properties over extended periods, although some degradation may occur under extreme conditions . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including apoptosis and gene expression, are sustained over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial and antioxidant activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, while toxicity increases at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its phase II metabolism. The compound undergoes glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are excreted in urine . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation . These interactions contribute to its overall pharmacological effects and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to readily cross cell membranes and localize within lipid-rich environments . This distribution pattern is crucial for its antimicrobial and anticancer activities, as it enables this compound to reach its target sites effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized within the cytoplasm and cell membranes, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic effects . For example, its localization within mitochondria can promote apoptosis in cancer cells by disrupting mitochondrial membrane potential and inducing ROS production .
Preparation Methods
Carvacrol methyl ether can be synthesized through several methods. One common synthetic route involves the reaction of carvacrol with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in dry acetone under reflux conditions . Another method involves the methylation of carvacrol using methyl iodide and a base . Industrial production methods may vary, but they generally follow similar principles of methylation reactions.
Chemical Reactions Analysis
Carvacrol methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to carvacrol or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carvacrol methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It has been studied for its antimicrobial and antioxidant properties.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Comparison with Similar Compounds
Carvacrol methyl ether is similar to other monoterpenoid phenols such as thymol and carvacrol. its unique methyl ether group distinguishes it from these compounds. This structural difference can influence its chemical reactivity and biological activity. For example, carvacrol has a hydroxyl group instead of a methoxy group, which can affect its antimicrobial potency .
Similar Compounds
- Thymol
- Carvacrol
- Eugenol
- Anethole
This compound’s unique properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-1-methyl-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHTQPPMZOCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047400 | |
Record name | 5-Isopropyl-2-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-73-3 | |
Record name | Carvacrol methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6379-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carvacryl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carvacrol methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Isopropyl-2-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-isopropyl-2-methylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARVACROL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG90I876VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of carvacrol methyl ether?
A1: this compound has the molecular formula C11H16O and a molecular weight of 164.24 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including GC-MS. [] This technique helps in identifying and quantifying the compound in complex mixtures like essential oils. []
Q3: How does the antimicrobial activity of this compound compare to that of carvacrol?
A3: Carvacrol generally exhibits stronger antimicrobial activity compared to this compound. [] This difference in potency might be attributed to the presence of the free hydroxyl group in carvacrol, which is known to play a crucial role in disrupting bacterial cell membranes. []
Q4: Which microorganisms are particularly susceptible to the antimicrobial effects of this compound?
A4: While generally less potent than carvacrol, this compound has shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, and Candida albicans. [] Further research is needed to comprehensively assess its spectrum of activity.
Q5: How does the methylation of the hydroxyl group in carvacrol affect its biological activity?
A5: Methylation of the hydroxyl group in carvacrol to form this compound generally reduces its antimicrobial potency. [] This modification might hinder the molecule's ability to interact with bacterial cell membranes, potentially explaining the observed decrease in activity.
Q6: Are there other structural modifications of this compound that have been investigated for their biological activity?
A6: While the provided research focuses primarily on this compound, further investigations into structural modifications could provide valuable insights into its structure-activity relationship and potentially lead to the development of more potent derivatives.
Q7: What are the primary natural sources of this compound?
A7: this compound is found in various plant species, predominantly within the Lamiaceae family. It has been identified in Thymus, Origanum, Satureja, Lavandula, Cyclospermum, and Clinopodium species. [, , , , , , , , , , , , , , , , , , , , , , , , ]
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